L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) is a chemical compound that serves as a precursor to L-threo-3,4-dihydroxyphenylserine, commonly known as droxidopa. This compound is of significant interest in pharmacology, particularly for its role in the treatment of conditions such as neurogenic orthostatic hypotension and Parkinson's disease. The compound is classified as an amino acid derivative with potential therapeutic applications due to its ability to enhance norepinephrine levels in the body.
L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) can be synthesized through various chemical processes, primarily involving the acylation of serine derivatives. Its classification falls under the category of pharmaceutical intermediates, specifically those involved in the synthesis of catecholamines and their analogs. The compound's molecular formula is C₁₇H₁₃N₁O₇, with a molecular weight of approximately 343.288 g/mol .
The synthesis of L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) typically involves several key steps:
Technical details reveal that methylamine can be employed in subsequent reactions to produce droxidopa from this intermediate compound .
The molecular structure of L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) features a phthaloyl group attached to the nitrogen of the serine moiety and a 3,4-dihydroxyphenyl group at the beta position. The compound exhibits chirality due to the presence of a stereogenic center at the serine residue.
Key structural data includes:
L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) undergoes several key reactions:
The mechanism through which L-threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) exerts its effects primarily involves its conversion into norepinephrine after administration. This conversion enhances sympathetic nervous system activity by increasing norepinephrine levels in the bloodstream, thereby improving blood pressure regulation and alleviating symptoms associated with conditions like orthostatic hypotension.
Data indicates that plasma levels of norepinephrine peak approximately three hours after administration of L-threo-3,4-dihydroxyphenylserine, which correlates with its therapeutic effects .
L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its suitability for pharmaceutical formulations.
L-Threo-(N-phthaloyl-3-(3,4-dihydroxyphenyl)serine) has significant applications in scientific research and medicine:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0